molecular formula C23H24N4O2S2 B4121291 methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

Cat. No.: B4121291
M. Wt: 452.6 g/mol
InChI Key: DQDWFKJYCQWHQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a thiophene ring, and a carboxylate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The benzyl, piperazine, and thiophene groups, along with the carboxylate ester, would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at its nitrogen atoms, while the carboxylate ester could be involved in reactions at its carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester could impact the compound’s solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and any biological activity it might have. Compounds with similar structural features are often studied for their potential uses in areas like medicinal chemistry, materials science, and chemical biology .

Properties

IUPAC Name

methyl 5-benzyl-2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-29-22(28)19-16-18(15-17-7-3-2-4-8-17)31-21(19)25-23(30)27-13-11-26(12-14-27)20-9-5-6-10-24-20/h2-10,16H,11-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWFKJYCQWHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
Reactant of Route 6
methyl 5-benzyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

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